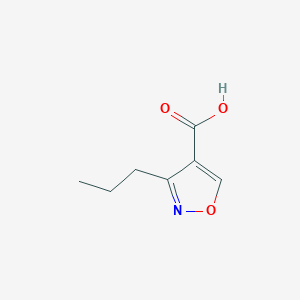

3-Propylisoxazole-4-carboxylic acid

Description

Historical Context of Isoxazole (B147169) Derivatives in Academic Research

The study of isoxazoles has been a significant field in chemistry for many decades. nih.gov These five-membered heterocycles have garnered considerable attention from both academic and industrial researchers due to their versatile chemical properties and their presence in a wide array of biologically active compounds. nih.govrsc.orgresearchgate.net Historically, research has focused on the synthesis of the isoxazole ring, with foundational methods including the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. wikipedia.org

Over the years, the scope of isoxazole research has expanded dramatically. Scientists have developed more advanced and efficient synthetic strategies, such as transition metal-catalyzed reactions and green chemistry approaches, to create a diverse library of isoxazole derivatives. nih.govrsc.orgresearchgate.net The isoxazole scaffold is recognized as an important pharmacophore, which is a structural unit responsible for a molecule's biological activity. researchgate.net This has led to the incorporation of the isoxazole ring into numerous pharmaceutical drugs, including certain antibiotics, anti-inflammatory agents, and COX-2 inhibitors. wikipedia.orgnih.gov The continuous exploration of isoxazoles highlights their enduring importance in medicinal chemistry and drug discovery. nih.govrsc.org

The Significance of Carboxylic Acid Functionality in Isoxazole Scaffolds

The presence of a carboxylic acid group on an isoxazole ring, as seen in 3-propylisoxazole-4-carboxylic acid, is of great chemical significance. This functional group serves as a versatile handle for synthetic modifications, profoundly influencing the molecule's reactivity and potential applications.

Key Roles of the Carboxylic Acid Group:

Synthetic Intermediate: The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. mdpi.com This flexibility allows chemists to use isoxazole-4-carboxylic acids as key intermediates in the synthesis of more complex target molecules. nih.gov For instance, the synthesis of 3-aryl-4-isoxazolecarboxamides has been explored to generate compounds with specific biological targets.

Bioisosteric Replacement: In medicinal chemistry, the carboxylic acid can be replaced by other acidic groups (bioisosteres) to fine-tune a molecule's biological activity and pharmacokinetic profile.

Directing Group and Reactivity: The electronic nature of the carboxylic acid group can influence the chemical reactivity of the isoxazole ring itself, potentially directing further substitutions or reactions at other positions.

The strategic placement of a carboxylic acid on the isoxazole scaffold provides a powerful tool for chemists to design and construct new molecules with tailored properties.

Positioning of this compound as a Research Target

This compound is primarily valued as a specialized building block in organic synthesis. Its specific substitution pattern—a propyl group at position 3 and a carboxylic acid at position 4—makes it a targeted precursor for creating specific, often complex, organic molecules.

The challenge of achieving specific substitution patterns (regioselectivity) in isoxazole synthesis makes well-defined isomers like this compound valuable starting materials. Researchers target this compound not necessarily for its own inherent activity, but for its utility in constructing larger, more elaborate molecules where the substituted isoxazole core is a key structural component.

Compound Properties and Names

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C7H9NO3 |

| Molar Mass | 155.15 g/mol |

| IUPAC Name | This compound |

Structure

2D Structure

3D Structure

Properties

CAS No. |

877760-11-7 |

|---|---|

Molecular Formula |

C7H9NO3 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

3-propyl-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C7H9NO3/c1-2-3-6-5(7(9)10)4-11-8-6/h4H,2-3H2,1H3,(H,9,10) |

InChI Key |

AJCDULWYVUGNPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NOC=C1C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 3 Propylisoxazole 4 Carboxylic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be readily converted into other functionalities such as esters, amides, and acyl halides. These transformations are fundamental in organic synthesis for creating new chemical entities with potentially altered physical, chemical, and biological properties.

Esterification Reactions and Ester Hydrolysis

Esterification of 3-propylisoxazole-4-carboxylic acid can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com The rate of esterification can be influenced by the steric bulk of the alcohol, with primary alcohols generally reacting faster than secondary or tertiary alcohols. researchgate.net

Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate esterification under milder conditions. organic-chemistry.org This method is particularly useful for synthesizing esters from sterically hindered alcohols or when the starting materials are sensitive to strong acids. organic-chemistry.org Another efficient method involves the use of phosphoryl chloride (POCl₃), which can promote the esterification of heterocyclic carboxylic acids with various alcohols, often at room temperature for primary alcohols and at reflux for secondary alcohols. derpharmachemica.com

The reverse reaction, ester hydrolysis, can be catalyzed by either acid or base. thieme-connect.depressbooks.pub Base-catalyzed hydrolysis, or saponification, is typically irreversible as the carboxylate salt is formed, and is often the preferred method. thieme-connect.de Acid-catalyzed hydrolysis is an equilibrium process and requires a large excess of water to proceed to completion. thieme-connect.de The rate of hydrolysis can be affected by electronic and steric factors within the ester. thieme-connect.de

| Reaction | Reagents and Conditions | Product Type | Key Features |

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄, TsOH), Heat | 3-Propylisoxazole-4-carboxylate ester | Equilibrium reaction; often requires excess alcohol or removal of water. masterorganicchemistry.commasterorganicchemistry.com |

| DCC/DMAP Coupling | Alcohol (R'-OH), DCC, DMAP, Anhydrous Solvent (e.g., CH₂Cl₂) | 3-Propylisoxazole-4-carboxylate ester | Mild conditions; suitable for sensitive substrates and sterically hindered alcohols. organic-chemistry.org |

| POCl₃-Mediated Esterification | Alcohol (R'-OH), POCl₃, Room Temperature or Reflux | 3-Propylisoxazole-4-carboxylate ester | Efficient for heterocyclic carboxylic acids; tolerates various functional groups. derpharmachemica.com |

| Base-Catalyzed Hydrolysis | Aqueous Base (e.g., NaOH, KOH), Heat | This compound salt | Irreversible process leading to the carboxylate salt. thieme-connect.de |

| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., HCl, H₂SO₄), Heat | This compound | Reversible process; requires excess water. thieme-connect.de |

Amide and Hydrazide Formation (e.g., Carboxamide, Carbohydrazide)

The synthesis of amides from this compound generally requires the activation of the carboxylic acid, as direct reaction with an amine is often slow and inefficient. A common method involves the conversion of the carboxylic acid to its more reactive acyl chloride, which then readily reacts with an amine. nih.gov Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct formation of the amide bond between the carboxylic acid and an amine. khanacademy.org This process involves the in-situ formation of a highly reactive O-acylisourea intermediate.

The formation of carbohydrazides, which are derivatives containing a -CONHNH₂ group, can be achieved by reacting an ester of this compound with hydrazine (B178648) hydrate. This reaction is a type of aminolysis. Substituted hydrazides can also be prepared, which can then be used as precursors for the synthesis of other heterocyclic systems like 1,3,4-oxadiazoles. nih.gov

| Reaction | Reagents and Conditions | Product Type | Key Features |

| Amide Formation via Acyl Chloride | 1. SOCl₂ or (COCl)₂2. Amine (R'R''NH) | 3-Propylisoxazole-4-carboxamide | Two-step process involving a reactive intermediate. nih.gov |

| DCC-Coupling | Amine (R'R''NH), DCC | 3-Propylisoxazole-4-carboxamide | Direct conversion under mild conditions. khanacademy.org |

| Carbohydrazide Formation | Hydrazine Hydrate (N₂H₄·H₂O), Alcohol (solvent), Reflux | 3-Propylisoxazole-4-carbohydrazide | Typically proceeds from the corresponding ester. |

Conversion to Acyl Halides and Anhydrides

This compound can be converted to the corresponding acyl chloride, a highly reactive intermediate, using various halogenating agents. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. khanacademy.org Other reagents such as phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂) are also effective. A patent describes the synthesis of a similar compound, 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride, from the corresponding carboxylic acid using reagents like sulfur oxychloride or phosphorus oxychloride. google.com More modern and safer methods may employ reagents like bis(trichloromethyl) carbonate (triphosgene) in the presence of a catalyst. google.com

Acid anhydrides of this compound can be prepared by reacting the corresponding acyl chloride with the sodium salt of the carboxylic acid. Symmetrical anhydrides can also be formed by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent.

| Reagent | Product | Typical Byproducts | Notes |

| Thionyl Chloride (SOCl₂) | 3-Propylisoxazole-4-carbonyl chloride | SO₂, HCl | Common and efficient method; gaseous byproducts are easily removed. khanacademy.org |

| Phosphorus Pentachloride (PCl₅) | 3-Propylisoxazole-4-carbonyl chloride | POCl₃, HCl | Solid reagent, reacts vigorously. |

| Oxalyl Chloride ((COCl)₂) | 3-Propylisoxazole-4-carbonyl chloride | CO, CO₂, HCl | Often used for cleaner reactions as byproducts are gaseous. |

| Bis(trichloromethyl) carbonate | 3-Propylisoxazole-4-carbonyl chloride | CO₂, HCl | A safer alternative to phosgene. google.com |

Reactions Involving the Isoxazole (B147169) Ring System

The isoxazole ring, being an aromatic heterocycle, can undergo various reactions, although its reactivity is influenced by the electron-withdrawing nature of the nitrogen and oxygen atoms and the substituents on the ring.

Electrophilic and Nucleophilic Reactions on the Isoxazole Core

The isoxazole ring is generally considered to be electron-deficient, which makes it less reactive towards electrophilic aromatic substitution than benzene. wikipedia.org The presence of the electron-withdrawing carboxylic acid group at the C4 position further deactivates the ring. However, electrophilic substitution can still occur, typically at the C5 position, which is the most electron-rich carbon in the isoxazole ring. An example of an electrophilic substitution on an isoxazole ring is the iodination of a 3,5-disubstituted isoxazole at the C4 position using N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA). beilstein-journals.org This suggests that direct halogenation of 3-propylisoxazole at the C5 position could be feasible under appropriate conditions.

Due to its electron-deficient character, the isoxazole ring is more susceptible to nucleophilic attack. youtube.com Strong nucleophiles can attack the ring carbons, potentially leading to ring-opening or substitution reactions. The outcome of such reactions is highly dependent on the reaction conditions and the nature of the nucleophile and any leaving groups present on the isoxazole ring.

Lithiation at C4 and Subsequent Electrophilic Quenching

Modifications at the Propyl Group and Other Peripheral Positions

The propyl group at the 3-position of the isoxazole ring, along with other non-functionalized positions on the heterocyclic core, presents opportunities for selective chemical modification. These transformations can lead to the introduction of new functional groups, thereby altering the molecule's physicochemical properties and biological activity. Research in this area explores various synthetic strategies, including halogenation, oxidation, and C-H activation, to achieve targeted derivatization.

The introduction of a halogen atom onto the propyl side chain can serve as a key step for further functionalization, providing a reactive handle for nucleophilic substitution or cross-coupling reactions. A common strategy for the selective halogenation of alkyl chains is the Hell-Volhard-Zelinskii (HVZ) reaction, which facilitates α-bromination of carboxylic acids. While direct application to this compound has not been extensively detailed in publicly available literature, the principles of this reaction are well-established. The reaction typically involves treatment of the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃).

This reaction proceeds through the initial formation of an acyl bromide, which then enolizes. The resulting enol is subsequently brominated at the α-position. Hydrolysis of the α-bromo acyl bromide then yields the final α-bromo carboxylic acid. This method could theoretically be applied to introduce a bromine atom at the α-position of the propyl group of this compound.

Table 1: Potential Halogenation Reactions of the Propyl Group

| Reaction | Reagents | Potential Product |

|---|

It is important to note that the reactivity of the isoxazole ring towards bromine should be considered, as electrophilic substitution at the C5-position of the isoxazole ring is a known reaction pathway for some isoxazole derivatives. bohrium.com Careful optimization of reaction conditions would be necessary to favor functionalization of the propyl chain over ring halogenation.

Oxidation of the propyl side chain can introduce hydroxyl or carbonyl functionalities, leading to a range of new derivatives. The benzylic-like position α to the isoxazole ring is a potential site for selective oxidation. Various oxidizing agents can be employed for such transformations. For instance, radical-mediated oxidation reactions could be a viable approach.

Research on the oxidation of alkyl chains attached to aromatic or heterocyclic systems has explored the use of various oxidants. organic-chemistry.org For example, the oxidation of a methyl group on an aromatic ring to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. Milder conditions can lead to the formation of alcohols or ketones. The application of such methods to this compound could potentially yield derivatives such as 3-(1-oxopropyl)isoxazole-4-carboxylic acid or 3-(1-hydroxypropyl)isoxazole-4-carboxylic acid.

Table 2: Potential Oxidation Reactions of the Propyl Group

| Reaction | Reagents | Potential Product(s) |

|---|---|---|

| Side-chain Oxidation | KMnO₄ or other strong oxidants | 3-(1-Oxopropyl)isoxazole-4-carboxylic acid, 3-(2-Oxopropyl)isoxazole-4-carboxylic acid |

The regioselectivity of the oxidation would depend on the specific reagents and reaction conditions employed.

Modern synthetic methodologies, such as transition-metal-catalyzed C-H activation, offer powerful tools for the direct functionalization of otherwise unreactive C-H bonds. thieme-connect.de This approach could enable the introduction of a wide range of substituents onto the propyl group of this compound. For instance, palladium-catalyzed C-H arylation or alkenylation could be used to install new carbon-carbon bonds.

While specific examples for this compound are not prevalent in the literature, studies on the C-H functionalization of alkyl groups adjacent to other azole rings provide a conceptual framework. thieme-connect.de These reactions often involve a directing group to guide the metal catalyst to a specific C-H bond. In the case of this compound, the carboxylic acid group itself, or a derivative thereof, could potentially serve as a directing group to facilitate functionalization at a specific position on the propyl chain.

Table 3: Potential C-H Functionalization Reactions of the Propyl Group

| Reaction | Catalyst/Reagents | Potential Product |

|---|---|---|

| C-H Arylation | Pd catalyst, Aryl halide | 3-(Aryl-substituted propyl)isoxazole-4-carboxylic acid |

| C-H Alkenylation | Rh or Pd catalyst, Alkene | 3-(Alkenyl-substituted propyl)isoxazole-4-carboxylic acid |

The development of such selective C-H functionalization reactions for this compound would significantly expand the accessible chemical space and allow for the synthesis of novel analogs with tailored properties.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Propylisoxazole 4 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-propylisoxazole-4-carboxylic acid derivatives. uobaghdad.edu.iqresearchgate.net Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR experiments, chemists can piece together the precise arrangement of atoms within a molecule. princeton.edu

¹H NMR Spectroscopy: In ¹H NMR spectra of isoxazole (B147169) derivatives, the chemical shifts of protons provide valuable information about their local electronic environment. For instance, the acidic proton of a carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. libretexts.org Protons on the carbon adjacent to the carboxylic acid are expected to resonate in the range of 2-3 ppm. libretexts.org For a 3-propyl group, one would anticipate characteristic signals for the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons, with their chemical shifts and coupling patterns revealing their connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information by detailing the carbon framework of the molecule. Carboxylic acid carbons are typically observed in the downfield region of the spectrum, generally between 165 and 185 ppm. openstax.org The carbons of the isoxazole ring and the propyl substituent will have distinct chemical shifts, which can be assigned based on established correlation tables and computational predictions. oregonstate.eduthieme-connect.de Quaternary carbons, such as the one at the 3-position of the isoxazole ring, often show weaker signals. oregonstate.edu

2D-NMR Spectroscopy: Techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Total Correlation Spectroscopy (TOCSY) are instrumental in establishing long-range correlations between protons and carbons, confirming the connectivity of the propyl group to the isoxazole ring and the position of the carboxylic acid. princeton.edu HMBC is particularly useful for identifying carbons without directly attached protons, such as the carboxyl carbon and the isoxazole ring carbons. princeton.edu

Table 1: Representative NMR Data for Isoxazole and Carboxylic Acid Moieties

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 |

| ¹H | Protons α to COOH | 2.0 - 2.5 |

| ¹³C | Carboxylic Acid (-COOH) | 165 - 185 |

| ¹³C | Isoxazole Ring Carbons | 100 - 160 |

Note: Actual chemical shifts for this compound and its derivatives may vary depending on the specific derivative and solvent used.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: For this compound, the FT-IR spectrum is expected to show a very broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹, which is a hallmark of hydrogen-bonded dimers. openstax.orgorgchemboulder.com A strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is anticipated between 1760 and 1690 cm⁻¹. orgchemboulder.com The presence of conjugation or dimerization can influence the exact position of this band. openstax.orgorgchemboulder.com Additionally, C-O stretching and O-H bending vibrations of the carboxylic acid group appear in the fingerprint region, typically between 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy offers complementary vibrational data. In carboxylic acids, the C=O stretching vibration also gives a characteristic Raman band. rsc.orgpsu.edu The comparison between FT-IR and Raman spectra can be particularly insightful for molecules with a center of symmetry, as some vibrations may be active in one technique but not the other. psu.edu Studies on related isoxazole structures have utilized both FT-IR and Raman spectroscopy to perform comprehensive vibrational analysis, often supported by theoretical calculations to assign the observed bands to specific molecular motions. nih.govaps.org

Table 2: Key Vibrational Frequencies for Carboxylic Acids

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H Stretch (H-bonded) | 3300 - 2500 (broad) |

| C=O Stretch | 1760 - 1690 |

| C-O Stretch | 1320 - 1210 |

| O-H Bend | 1440 - 1395 |

Mass Spectrometry (MS, HRMS, MS/MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.org

Molecular Ion and Fragmentation: In a typical mass spectrum, the molecule will be ionized, often by losing an electron to form a molecular ion (M⁺•) or by protonation ([M+H]⁺) or deprotonation ([M-H]⁻). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. The subsequent fragmentation of the molecular ion provides a "fingerprint" that helps to elucidate the structure. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (•OH) or the entire carboxyl group (•COOH). youtube.comnih.gov The McLafferty rearrangement is a characteristic fragmentation for carboxylic acids with a sufficiently long alkyl chain, leading to the loss of a neutral alkene molecule. youtube.com

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve selecting a specific ion (e.g., the molecular ion) and subjecting it to further fragmentation. This technique provides detailed information about the connectivity of the molecule by establishing parent-daughter ion relationships. cam.ac.uknih.gov The fragmentation patterns of related heterocyclic carboxylic acids have been studied in detail, revealing how different substituents on the ring can influence the fragmentation pathways. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

For this compound derivatives that can be grown as single crystals, X-ray diffraction analysis would reveal the planarity of the isoxazole ring, the conformation of the propyl side chain, and the arrangement of the molecules in the crystal lattice. A crucial aspect that would be elucidated is the nature of the intermolecular interactions, particularly the hydrogen bonding network formed by the carboxylic acid groups. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, and X-ray crystallography can provide precise details of these interactions. nih.gov This information is vital for understanding the physical properties of the material, such as its melting point and solubility.

Computational Chemistry and Theoretical Insights into 3 Propylisoxazole 4 Carboxylic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

Electronic Structure and Reactivity Descriptors: For 3-Propylisoxazole-4-carboxylic acid, DFT calculations would be used to optimize its three-dimensional geometry to find the most stable arrangement of its atoms. From this optimized structure, a wealth of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity.

Other reactivity descriptors derived from DFT include the molecular electrostatic potential (MEP). An MEP map visualizes the charge distribution across the molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, the oxygen and nitrogen atoms of the isoxazole (B147169) ring and the carboxylic acid group would be expected to be electron-rich, representing key sites for interactions.

DFT methods are also employed to calculate pKa values, a measure of acidity, which is particularly relevant for the carboxylic acid group. sigmaaldrich.com Accurate pKa prediction requires sophisticated models that account for the solvent environment, often using a polarizable continuum model (PCM) to simulate the effects of a solvent like water. sigmaaldrich.com

A hypothetical table of DFT-calculated properties for this compound is presented below to illustrate the type of data generated from such studies. Note: These are representative values and not from actual published research.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -7.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability |

| Dipole Moment | 3.5 D | Measures overall molecular polarity |

| pKa (calculated) | 4.1 | Predicts acidity in aqueous solution |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While quantum calculations provide insight into a molecule's static electronic properties, molecular modeling and dynamics (MD) simulations reveal its dynamic behavior over time. This compound has several rotatable bonds, specifically within the propyl chain and the bond connecting the carboxylic acid group to the isoxazole ring. This allows it to adopt various three-dimensional shapes, or conformations.

Conformational Landscape: Conformational analysis would begin by systematically rotating these bonds to identify stable, low-energy conformers. The rotation of the carboxylic acid group relative to the planar isoxazole ring is particularly important, as different orientations can affect the molecule's ability to form hydrogen bonds and interact with other molecules. The propyl group can also adopt different staggered conformations.

Molecular Dynamics (MD) Simulations: MD simulations would be used to explore the conformational flexibility of the molecule in a simulated environment, such as in a box of water molecules. nih.gov By solving Newton's equations of motion for every atom over a set period, MD provides a trajectory of how the molecule moves, vibrates, and changes shape. These simulations can reveal the most populated conformational states, the energy barriers between them, and how solvent interactions stabilize certain conformations. Such studies on related isoxazole derivatives have shown that interactions with water, particularly hydrogen bonding at the carboxylic acid and isoxazole nitrogen, are crucial for stabilizing specific conformations. nih.govbeilstein-journals.org

In Silico Approaches to Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its synthesis or its potential degradation pathways.

Synthesis Mechanism: The synthesis of isoxazole rings often proceeds via a 1,3-dipolar cycloaddition reaction. Computational methods, primarily DFT, can be used to model this reaction. Researchers can calculate the energies of reactants, products, and, most importantly, the transition states that connect them. By mapping out the entire reaction energy profile, the most likely mechanism can be identified. For example, studies on the electrochemical synthesis of related isoxazolines have used DFT to support a stepwise, radical-mediated mechanism over a concerted cycloaddition pathway.

Another common route is the cyclocondensation of a β-diketone with hydroxylamine (B1172632). nih.gov Theoretical modeling could elucidate the precise sequence of nucleophilic attack, cyclization, and dehydration, identifying the rate-limiting step of the process.

Ligand-Protein Docking Studies for Biological Target Interactions (Conceptual)

Given that many isoxazole derivatives exhibit biological activity, a key computational application is to predict how this compound might interact with protein targets in the body. nih.govbeilstein-journals.org Molecular docking is the primary method used for this purpose.

Docking Methodology: In a conceptual docking study, the 3D structure of this compound would be placed into the active site of a known protein target. An algorithm would then sample a vast number of possible orientations and conformations of the ligand within the binding site, scoring each one based on factors like electrostatic complementarity and the formation of favorable interactions.

Potential Interactions: The structural features of this compound suggest several key interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor and could form salt bridges with positively charged amino acid residues like arginine or lysine. The nitrogen atom in the isoxazole ring can act as a hydrogen bond acceptor. The propyl group provides a hydrophobic region that could interact favorably with nonpolar pockets in a protein's active site. nih.gov Docking studies on similar isoxazole carboxylic acids have identified them as potential inhibitors of enzymes like cyclooxygenases (COX) and serine acetyltransferase, where the carboxylic acid and isoxazole ring are crucial for binding. nih.gov

A typical output from a docking study would include a binding score (estimating the binding affinity) and a predicted binding pose, as illustrated in the hypothetical table below.

| Protein Target (Example) | Hypothetical Docking Score (kcal/mol) | Key Predicted Interactions |

| Cyclooxygenase-2 (COX-2) | -8.5 | H-bond with Arg120, Hydrophobic interaction with Leu352 |

| Serine Acetyltransferase | -7.9 | Salt bridge with Lys145, H-bond with Ser278 |

| Farnesoid X Receptor (FXR) | -9.1 | H-bond with Arg331, Hydrophobic interaction with Met290 |

These in silico predictions are conceptual and serve to generate hypotheses that must be validated through experimental biological assays.

Advanced Applications and Biological Relevance of Isoxazole 4 Carboxylic Acids in Chemical Biology

Isoxazole-4-carboxylic Acid as a Bioisostere and Privileged Scaffold in Medicinal Chemistry

In the field of drug discovery, the isoxazole (B147169) ring is considered a "privileged scaffold." researchgate.netnih.govrsc.org This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, serving as a foundation for the development of various therapeutic agents. nih.gov The benzisoxazole scaffold, a related structure, is also recognized for its broad biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. rsc.orgnih.gov The versatility of the isoxazole core allows for chemical modifications, such as linking it with other aromatic or heteroaromatic rings and substituting it with different alkyl groups, leading to a wide range of biological activities, often coupled with low cytotoxicity. researchgate.net

Furthermore, the carboxylic acid functional group is a key component in the pharmacophore of many drugs but can present challenges such as metabolic instability, toxicity, and limited ability to cross biological membranes. nih.govresearchgate.net To overcome these drawbacks, medicinal chemists employ the strategy of bioisosteric replacement, where the carboxylic acid is replaced by a surrogate structure with similar size, shape, and physicochemical properties that can produce comparable biological effects. nih.govdrughunter.comresearchgate.net The isoxazole-4-carboxylic acid moiety itself can be considered in this context, and its derivatives, such as 3-hydroxy-isoxazoles, have been explored as planar, heterocyclic bioisosteres for carboxylic acids. nih.gov The goal of such replacements is to maintain the necessary biological activity while improving properties like metabolic stability, membrane permeability, and oral bioavailability. drughunter.comresearchgate.net

Rational Design and Synthesis of Derivatives for Specific Biological Targets

The rational design and synthesis of isoxazole-4-carboxylic acid derivatives are central to their exploration as therapeutic agents. nih.gov Various synthetic methodologies have been developed to create libraries of these compounds for biological screening. For instance, a domino isoxazole-isoxazole isomerization process catalyzed by Fe(II) has been reported for the synthesis of isoxazole-4-carboxylic esters and amides from 4-acyl-5-methoxy- or 5-aminoisoxazoles. nih.govresearchgate.netacs.org Another approach involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates to produce 4-oxo-1,4-dihydropyridine-3-carboxylates, which are important structures in various bioactive compounds. beilstein-journals.org These synthetic strategies enable the systematic modification of the isoxazole-4-carboxylic acid scaffold to optimize interactions with specific biological targets. nih.govnih.gov

Enzyme Inhibition and Modulation Studies (e.g., Protein Tyrosine Phosphatase 1B (PTP1B), Monoamine Oxidases (MAOs))

Isoxazole-4-carboxylic acid derivatives have been successfully designed as inhibitors of key enzymes implicated in human diseases.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a significant target for the treatment of type 2 diabetes and obesity. Guided by X-ray crystallography, structure-activity relationship (SAR) studies on an isoxazole carboxylic acid-based PTP1B inhibitor led to the identification of more potent and selective inhibitors. nih.govdrugbank.com These compounds showed over 20-fold selectivity against the closely related T-cell PTPase (TCPTP) and demonstrated good cellular activity. nih.govdrugbank.com

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a key strategy for treating neurodegenerative disorders like Parkinson's disease and depression. mdpi.com Series of 2-phenyloxazole-4-carboxamides have been designed and evaluated as inhibitors of human MAOs. nih.gov These compounds were found to be competitive inhibitors with good selectivity for the MAO-B isoform, with some derivatives exhibiting inhibition constants (Ki) in the sub-micromolar range. nih.gov For example, 4-(2-methyloxazol-4-yl)benzenesulfonamide was identified as a selective MAO-B inhibitor with an IC50 value of 3.47 μM. mdpi.com

Table 1: Isoxazole Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Isoxazole carboxylic acids | Protein Tyrosine Phosphatase 1B (PTP1B) | Identified potent and selective inhibitors (>20-fold selectivity over TCPTP) with good cellular activity. | nih.govdrugbank.com |

| 2-Phenyloxazole-4-carboxamides | Monoamine Oxidase B (MAO-B) | Act as competitive and selective inhibitors, with some derivatives having sub-micromolar Ki values. | nih.gov |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | Monoamine Oxidase B (MAO-B) | Inhibits MAO-B with an IC50 of 3.47 μM and shows weak inhibition of MAO-A. | mdpi.com |

Exploration in Antimicrobial Agents (e.g., Antibacterial, Antifungal)

The isoxazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. ijrrjournal.combioorganica.com.ua Derivatives of isoxazole-4-carboxylic acid have been investigated for their potential as both antibacterial and antifungal agents. nih.gov For example, the introduction of a thiophene (B33073) moiety to the isoxazole ring has been shown to increase its antimicrobial activity against pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. nih.gov

In a recent study, a series of inhibitors targeting Salmonella typhimurium serine acetyltransferase (SAT), an enzyme crucial for L-cysteine biosynthesis in many bacteria, were developed. mdpi.comnih.gov The isoxazole-3-carboxylic acid core was found to be important for maintaining inhibitory activity. mdpi.com While some of these compounds showed potent enzymatic inhibition, further optimization is needed to translate this into effective bacterial growth inhibition. mdpi.comnih.gov The stability of the isoxazole ring allows for various substitutions to create functionally complex derivatives, while its potential for ring cleavage under specific conditions adds to its synthetic utility in creating novel antibacterial agents. ijrrjournal.com

Anti-inflammatory and Anticancer Research (Scaffold-Based Investigations)

The isoxazole scaffold is frequently utilized in the design of compounds for anti-inflammatory and anticancer research. nih.govnih.gov

Anti-inflammatory Research: Certain isoxazole derivatives have demonstrated significant anti-inflammatory properties. nih.gov For instance, 4,5-diarylisoxazol-3-carboxylic acids have been identified as potential leukotriene synthesis inhibitors. nih.gov Other studies have shown that specific amides of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid possess strong anti-inflammatory activity. nih.gov

Anticancer Research: The isoxazole ring is a core structure in many compounds investigated for anticancer activity. nih.govnih.govresearchgate.net Numerous studies have synthesized and evaluated isoxazole-carboxamide derivatives for their antiproliferative effects against various cancer cell lines, including melanoma, breast, and liver cancer. nih.govnih.gov The isoxazole ring is often considered the primary pharmacophore responsible for the observed bioactivity. researchgate.net Structure-activity relationship (SAR) analyses have indicated that substitutions on other parts of the molecule, such as a phenyl ring attached to the isoxazole, can significantly influence the potency and selectivity against different cancer cell lines. nih.gov For example, indole-oxadiazole coupled isoxazole hybrids have been synthesized and explored as potent EGFR targeting anticancer agents. thesciencein.org

Table 2: Isoxazole Derivatives in Anticancer Research

| Compound Series | Target/Activity | Cancer Cell Lines Tested | Reference |

|---|---|---|---|

| 5-Methyl-3-phenylisoxazole-4-carboxamides | Antiproliferative activity | B16-F1 (melanoma), Colo205 (colorectal), HepG2 (liver), HeLa (cervical), MCF-7 (breast) | nih.gov |

| Isoxazole-carboxamide derivatives | Cytotoxic activity | MCF-7 (breast), HeLa (cervical), Hep3B (liver) | nih.gov |

| Indole-oxadiazole coupled isoxazole hybrids | EGFR targeting | Not specified in abstract | thesciencein.org |

Antiviral and Immunomodulatory Potentials

Beyond their antimicrobial and anticancer applications, isoxazole derivatives have been explored for their antiviral and immunomodulatory activities.

Antiviral Potential: The isoxazole ring has been incorporated into molecules designed as antiviral agents, including for HIV. nih.govnih.gov

Immunomodulatory Potential: Derivatives of isoxazole have shown the ability to regulate immune functions. nih.gov For example, certain amides and ureilenes of 5-amino-3-methylisoxazole-4-carboxylic acid demonstrated suppressive effects on both humoral and cellular immune responses in mice. nih.gov Other derivatives have exhibited immunoregulatory properties, such as modulating T-cell subsets and enhancing antibody production, suggesting potential applications in treating autoimmune diseases or as vaccine adjuvants. nih.gov These compounds are often noted for their good bioactivity at low doses and low toxicity. nih.gov

Applications in Peptide Chemistry: Isoxazole-4-carboxylic Acids as Unnatural Amino Acid Mimetics

A fascinating application of isoxazole-4-carboxylic acids is in the field of peptide chemistry, where they can serve as unnatural amino acid mimetics. mdpi.comnih.gov Specifically, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) has been investigated as a novel β-amino acid for incorporation into peptide chains. mdpi.comnih.govnih.gov Peptides that include both natural α-amino acids and unnatural β-amino acids, known as α/β-mixed peptides, are promising peptidomimetics for therapeutic use. mdpi.comnih.gov

AMIA, which contains both an amino and a carboxylic group, can be considered a non-proteinogenic β-amino acid because its amino group is at the β-position relative to the carboxyl group. mdpi.com Researchers have successfully coupled this unnatural amino acid to resin-bound peptides using solid-phase peptide synthesis techniques. mdpi.comnih.gov This work opens up possibilities for creating new classes of bioactive peptides with potentially enhanced stability and novel biological activities. mdpi.com

Mechanistic Investigations of Biological Activity at the Molecular Level

Ligand-Target Interactions and Binding Mode Analysis

There is no publicly available research detailing the specific ligand-target interactions or binding mode analysis of 3-propylisoxazole-4-carboxylic acid. To determine how this molecule interacts with biological targets, researchers would typically employ techniques such as X-ray crystallography of the compound bound to a target protein, or computational modeling and docking studies. Such studies for this specific compound have not been published.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of related compounds to understand how specific chemical features influence their biological activity. While SAR studies have been conducted on various isoxazole derivatives for different applications, no specific SAR data has been published for this compound. Such a study would involve modifying the propyl group at the 3-position and the carboxylic acid at the 4-position of the isoxazole ring to observe the effects on a given biological target.

Role in Agrochemical Development (e.g., Herbicides, Fungicides, Insecticides)

The potential role of this compound in agrochemical development is not documented in available literature. The broader class of carboxylic acid amides (CAA) are recognized as a significant group of fungicides. nzpps.orgnih.govresearchgate.netcabidigitallibrary.org These fungicides act by inhibiting cellulose (B213188) synthase in Oomycetes, thereby disrupting cell wall formation. researchgate.net Prominent examples of CAA fungicides include dimethomorph, mandipropamid, and iprovalicarb. nzpps.orgnih.gov

Similarly, various carboxylic acid derivatives are used as herbicides. encyclopedia.pubgoogle.comgoogle.com For instance, phenoxy carboxylic acids act as synthetic auxins, leading to uncontrolled growth and eventual death of broadleaf weeds. encyclopedia.pub However, there is no specific mention or data linking this compound to any herbicidal, fungicidal, or insecticidal activity or development program. The development of novel agrochemicals often involves the screening of large libraries of compounds, and it is possible that this compound has been synthesized and tested by commercial entities without the results being made public.

Q & A

Q. What are the common synthetic routes for 3-propylisoxazole-4-carboxylic acid, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole-carboxylic acid derivatives (structurally analogous to isoxazoles) are prepared using ethyl acetoacetate, DMF-DMA, and hydrazine derivatives, followed by hydrolysis to yield the carboxylic acid moiety . Characterization involves NMR (e.g., , ) and mass spectrometry to confirm regioselectivity and purity. For instance, NMR signals at δ 2.56 ppm (methyl groups) and δ 7.57 ppm (aromatic protons) are critical for structural validation .

Q. How do solubility and stability impact experimental design for this compound?

Stability studies of related carboxylic acids (e.g., 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) suggest that light, temperature, and humidity significantly affect degradation. Storage at -20°C under inert atmospheres (argon/nitrogen) is recommended to prevent oxidation . Solubility in polar aprotic solvents (e.g., DMSO) is preferred for biological assays, while aqueous solubility can be enhanced via salt formation (e.g., sodium or potassium salts) .

Q. What spectroscopic techniques are essential for verifying structural integrity?

FT-IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm for carboxylic acids and isoxazole ring vibrations at ~1600 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR distinguishes between isomeric forms, such as differentiating 3- and 5-substituted isoxazoles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in heterocyclic ring formation?

Kinetic studies on similar systems (e.g., pyrazole-carboxylic acids) reveal that elevated temperatures (80–100°C) and catalysts like p-toluenesulfonic acid (PTSA) accelerate cyclocondensation. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >90% . Contradictions in solvent polarity effects (e.g., DMF vs. THF) require systematic screening via Design of Experiments (DoE) to identify optimal conditions .

Q. What strategies resolve contradictions in biological activity data across studies?

For example, discrepancies in antimicrobial potency may arise from differences in bacterial strains or assay protocols. Meta-analyses of structure-activity relationships (SARs) for chlorophenyl-oxazolopyridine derivatives highlight the importance of logP (lipophilicity) and electron-withdrawing groups (e.g., -CF) in enhancing membrane permeability . Cross-validation using orthogonal assays (e.g., MIC vs. time-kill kinetics) is critical .

Q. How do computational models aid in predicting metabolic pathways or toxicity?

Density Functional Theory (DFT) calculations predict reactive sites for metabolic oxidation (e.g., C-3 of the isoxazole ring). Molecular docking studies with cytochrome P450 enzymes (e.g., CYP3A4) identify potential drug-drug interactions. For example, trifluoromethyl groups reduce metabolic clearance by steric hindrance, as seen in pyrazole-carboxylic acid analogs .

Q. What methodologies address variability in enzyme inhibition assays?

Clustered data analysis (e.g., hierarchical linear modeling) accounts for batch-to-batch variability in enzyme sources. For instance, IC values for kinase inhibitors derived from isoxazole-carboxylic acids show reduced inter-lab variability when normalized to reference inhibitors like staurosporine .

Methodological Considerations

Q. How is regioselectivity controlled during isoxazole functionalization?

Substituent effects dominate regioselectivity. Electron-donating groups (e.g., -OCH) at the 5-position of isoxazole favor electrophilic substitution at C-4, while steric bulk at C-3 directs reactions to C-5. Kinetic vs. thermodynamic control is validated via -NMR reaction monitoring .

Q. What analytical workflows validate purity for pharmacological studies?

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) with dual-wavelength detection (254 nm and 280 nm) identifies impurities <0.1%. Residual solvents (e.g., DMF) are quantified via GC-MS, adhering to ICH Q3C guidelines .

Q. How are stability-indicating assays designed for formulation studies?

Forced degradation under acidic (HCl), basic (NaOH), oxidative (HO), and photolytic (ICH Q1B) conditions identifies degradation products. LC-MS/MS fragmentation patterns distinguish hydrolyzed products (e.g., ring-opened amides) from oxidation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.